![molecular formula C8H13IO2 B2748143 2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran CAS No. 2172256-67-4](/img/structure/B2748143.png)

2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

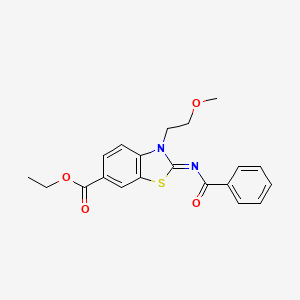

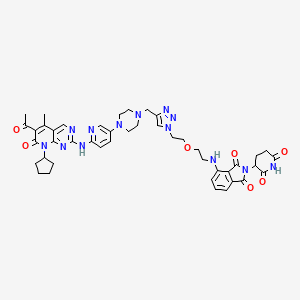

“2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran” is a chemical compound with the molecular formula C8H13IO2 and a molecular weight of 268.09 . Its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H13IO2/c9-4-7-3-6-5-10-2-1-8(6)11-7/h6-8H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.Scientific Research Applications

Germination Stimulants in Agriculture

A significant application of furo[3,2-c]pyran derivatives, specifically butenolides like 3-methyl-2H-furo[2,3-c]pyran-2-one, is in promoting seed germination. Research has identified these compounds as major constituents in smoke responsible for enhancing the germination of a wide range of plant species. Alkyl-substituted variants of these butenolides have been detected in smoke and are considered contributors to the overall germination-promoting activity of crude smoke extracts. The synthesis of these compounds provides valuable insights into their role in seed biology and their potential as agricultural enhancers for various crops, including fire-dependent and fire-independent plant species (Flematti, Ghisalberti, Dixon, & Trengove, 2009; Flematti, Ghisalberti, Dixon, & Trengove, 2005).

Synthesis and Chemical Applications

Furo[3,2-c]pyran derivatives are also pivotal in the synthesis of complex organic molecules. For example, the iodine-catalyzed synthesis of substituted furans and pyrans offers a practical and mild method for producing these core structures found in a wide variety of natural products and biologically active compounds. This approach, performed under solvent-free conditions at ambient temperature, provides an efficient alternative to existing protocols and reveals mechanistic insights into this type of reaction (Pace, Robidas, Tran, Legault, & Nguyen, 2021).

Material Science and Catalysis

In the realm of materials science, furo[3,2-c]pyran derivatives have been employed in the development of new catalysts and materials. For instance, the B(C6F5)3-catalyzed Prins/Ritter reaction utilizes these derivatives for the novel synthesis of hexahydro-1H-furo[3,4-c]pyranyl amide derivatives. This method showcases the utility of these compounds in creating structurally complex and functionalized materials under mild conditions, highlighting their versatility in chemical synthesis and potential applications in developing new materials and catalysts (Reddy, Ghanty, Kishore, & Sridhar, 2014).

properties

IUPAC Name |

2-(iodomethyl)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IO2/c9-4-7-3-6-5-10-2-1-8(6)11-7/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHULEUDFQUKMTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2C1OC(C2)CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,3-dioxoinden-2-ylidene)amino]-2-(4-fluorophenoxy)acetamide](/img/structure/B2748060.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2748061.png)

![methyl 6-acetyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2748064.png)

![N'-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2748066.png)

![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]ethanone](/img/structure/B2748070.png)

![N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2748073.png)

![Ethyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2748075.png)

![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2748082.png)

![2-[(2-Bromophenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B2748083.png)